Oxo(2-phenylethenyl)propoxyphosphanium

Description

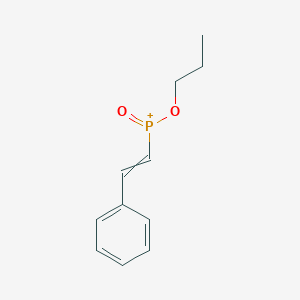

Oxo(2-phenylethenyl)propoxyphosphanium is a phosphorus-containing organic compound characterized by a phosphanium core (a positively charged phosphorus atom bonded to three organic substituents). Its structure includes:

- A propoxy group (-O-CH2-CH2-CH3) attached to phosphorus.

- A 2-phenylethenyl moiety (CH2=CH-C6H5) providing aromatic and conjugated π-electron systems.

- An oxo group (=O) contributing to electrophilicity.

This compound is theorized to exhibit unique reactivity due to the interplay of its phosphanium charge, aromatic substituents, and oxo group.

Properties

CAS No. |

18788-84-6 |

|---|---|

Molecular Formula |

C11H14O2P+ |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

oxo-(2-phenylethenyl)-propoxyphosphanium |

InChI |

InChI=1S/C11H14O2P/c1-2-9-13-14(12)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3/q+1 |

InChI Key |

YSAHTIDAKXLCNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[P+](=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of oxo(2-phenylethenyl)propoxyphosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Oxo(2-phenylethenyl)propoxyphosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphonium group to a phosphine using reducing agents like lithium aluminum hydride.

Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Hydroformylation: The compound can participate in hydroformylation reactions to form aldehydes in the presence of catalysts like cobalt or rhodium

Scientific Research Applications

Oxo(2-phenylethenyl)propoxyphosphanium has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

Biology: The compound is studied for its potential as a bioisostere in drug design.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.

Mechanism of Action

The mechanism of action of oxo(2-phenylethenyl)propoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with cellular components and disrupt normal functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Derivatives Core Structure: Quinazolinone (a fused bicyclic system with a lactam group). Shared Motif: 2-phenylethenyl group. Functional Groups: Para-sulfonamides on the phenyl ring. Bioactivity: Demonstrated COX-2 inhibitory activity (e.g., 47.1% inhibition at 20 μM for a methoxyphenyl variant) .

Oxalic Acid Derivatives in Plant Metabolism Core Structure: Oxalate (C2O4²⁻) or its conjugated forms. Shared Motif: Oxo groups. Bioactivity: Modulates enzyme activity (e.g., inhibits polyphenol oxidase and phenylalanine ammonia-lyase in plants) .

Comparative Analysis:

| Parameter | Oxo(2-phenylethenyl)propoxyphosphanium | Quinazolinone Derivatives | Oxalic Acid Derivatives |

|---|---|---|---|

| Core Structure | Phosphanium ion | Quinazolinone ring | Oxalate or conjugated organic acids |

| Key Functional Groups | Oxo, propoxy, 2-phenylethenyl | 2-phenylethenyl, sulfonamide | Oxo, carboxylate |

| Electronic Properties | High polarity due to phosphanium charge | Aromatic conjugation with sulfonamide | Strong acidity (pKa ~1.25) |

| Reported Bioactivity | Not yet documented | COX-2 inhibition (up to 47.1% at 20 μM) | Enzyme modulation (e.g., peroxidase) |

| Solubility | Likely polar aprotic solvents | Moderate solubility in DMSO/water | High water solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.